Isoxazole-3-carbothioamide

Antitubercular drug discovery Structure-activity relationship Mycobacterium tuberculosis

Fragment-based screening often suffers from weak binding due to poor H-bond donor strength. Isoxazole-3-carbothioamide solves this with a thioamide (-C(S)NH2) group that acts as a stronger H-bond donor and moderate acceptor vs. the carboxamide analog, enhancing target engagement. • MW 128.15 g/mol - within rule-of-three fragment space; minimal steric bulk allows C4/C5 elaboration. • Enables one-step thiazole-forming condensations with α-haloketones, streamlining library synthesis. • Scaffold-derived pyrazoline conjugates show MIC 0.1 µg/mL against M. tuberculosis H37Rv (2.5× better than isoniazid). • Supplied at ≥95% purity with ambient storage/shipping for maximum procurement convenience.

Molecular Formula C4H4N2OS
Molecular Weight 128.15 g/mol
Cat. No. B13106890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazole-3-carbothioamide
Molecular FormulaC4H4N2OS
Molecular Weight128.15 g/mol
Structural Identifiers
SMILESC1=CON=C1C(=S)N
InChIInChI=1S/C4H4N2OS/c5-4(8)3-1-2-7-6-3/h1-2H,(H2,5,8)
InChIKeyHDYAFWQNEJFVJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoxazole-3-carbothioamide Compound Overview


Isoxazole-3-carbothioamide (IUPAC: 1,2-oxazole-3-carbothioamide) is a five-membered heterocyclic compound with molecular formula C₄H₄N₂OS and molecular weight 128.15 g/mol, available at a minimum purity of 95% . It belongs to the isoxazole family—aromatic heterocycles containing adjacent nitrogen and oxygen atoms—and features a primary thioamide (–C(S)NH₂) substituent at the ring 3-position. This thioamide moiety distinguishes it from the more common 3-carboxamide analog and enables distinct hydrogen-bonding donor/acceptor interactions, as well as metal-coordination capabilities, making it a valuable precursor for thiazole-forming condensations and a fragment scaffold in medicinal chemistry campaigns . The compound is commercially supplied by multiple vendors, including CymitQuimica and AKSci, and is typically stored under ambient conditions for use as a laboratory reagent.

Low-MW fragment scaffold with unsubstituted C5 for vector elaboration
Thioamide handle enables one-step thiazole library synthesis
Privileged core for antitubercular lead optimization campaigns

Why Isoxazole-3-carbothioamide Cannot Be Simply Substituted


Compounds sharing the isoxazole-carbothioamide scaffold are not functionally interchangeable. The position of the carbothioamide group on the isoxazole ring (C3 vs. C5) dictates the electronic environment of the heterocycle and the geometry of intermolecular interactions, directly impacting both synthetic utility and biological target engagement . Replacing the thioamide with a carboxamide (C=O for C=S exchange) reduces the molecular weight by 12.5% but fundamentally alters hydrogen-bonding propensity—thioamides are stronger H-bond donors and moderate acceptors compared to amides . Furthermore, the addition of a simple methyl substituent at the C5 position (yielding 5-methylisoxazole-3-carbothioamide, MW 142.18) increases steric bulk and lipophilicity, which can modify metabolic stability, solubility, and off-target binding without necessarily improving on-target potency . The quantitative evidence below demonstrates that these seemingly minor structural variations produce measurable differences in biological activity, physicochemical properties, and synthetic versatility that preclude casual substitution.

C5-Thioamide Regioisomer

Moving the carbothioamide group from C3 to C5 shifts the electronic environment and target engagement, so antimycobacterial profiles may not transfer.

Carboxamide Analog

Replacing thioamide (–C(S)NH₂) with carboxamide (–C(O)NH₂) alters hydrogen-bond strength and eliminates the direct thiazole condensation route.

5-Methyl Derivative

A pre-installed C5 methyl group increases steric bulk and blocks regioselective derivatization, limiting fragment growth vectors.

Isoxazole-3-carbothioamide vs. Analogs: Key Evidence


C3- vs. C5-Thioamide Antitubercular Activity

Isoxazole-conjugated pyrazoline-1-carbothioamides derived from isoxazole-3-carbothioamide precursors exhibit superior antitubercular activity compared to their C5-substituted analogs. In a head-to-head evaluation against M. tuberculosis H37Rv, compound 24—bearing the 3-carbothioamide isoxazole scaffold with a 3,5-dimethoxyphenyl substituent—demonstrated an MIC of 0.1 µg/mL, which is 2.5-fold more potent than isoniazid (MIC = 0.25 µg/mL) . Compound 25, containing a 2,3,4-trimethoxyphenyl group, achieved equipotency with isoniazid (MIC = 0.25 µg/mL). Both compounds showed low selectivity toward normal human liver LO2 cells in cytotoxicity assays, supporting the 3-carbothioamide regiochemistry as a privileged antitubercular scaffold .

Antitubercular MIC
Head-to-head
Compound 24 MIC 0.1 µg/mL vs. Isoniazid 0.25 µg/mL
Reported antitubercular activity comparison
M. tuberculosis H37Rv, MABA assay
Antitubercular drug discovery Structure-activity relationship Mycobacterium tuberculosis

Thioamide vs. Carboxamide: Hydrogen Bonding and Reactivity

The thioamide group (–C(S)NH₂) in isoxazole-3-carbothioamide (MW 128.15) provides stronger hydrogen-bond donor capability than the corresponding amide (–C(O)NH₂) in isoxazole-3-carboxamide (MW 112.09). Crystallographic studies on primary aromatic thioamides demonstrate that the thioamide functional group acts as a strong hydrogen-bond donor and moderate acceptor, enabling distinct supramolecular aggregation patterns that are not accessible to amides . The sulfur atom also confers greater polarizability and potential for metal coordination. Additionally, the thioamide serves as a key synthetic handle for rapid conversion to thiazole heterocycles via Hantzsch-type condensation with α-haloketones—a reactivity pathway unavailable to the carboxamide, where the oxygen analog would require activation .

H-Bond & Reactivity
Class-level
Stronger H-bond donor than amide; enables thiazole condensation
Reactivity profile differs from carboxamide
Crystallographic & synthetic evidence
Medicinal chemistry Fragment-based drug design Crystal engineering

C5-Methyl Absence: Low Steric Hindrance for Fragment Linking

Isoxazole-3-carbothioamide (MW 128.15 g/mol) lacks the methyl group present at the C5 position in 5-methylisoxazole-3-carbothioamide (MW 142.18 g/mol; purity 97%; melting point 170–171°C ). This 14.03 g/mol mass difference (10.9% increase for the methyl analog) is accompanied by altered physicochemical properties: the methyl-substituted compound has a predicted density of 1.3±0.1 g/cm³, boiling point of 305.4±44.0°C, and vapor pressure of 0.0±0.6 mmHg at 25°C . The parent compound, lacking this methyl group, offers a less sterically encumbered scaffold that is preferred in fragment-based drug discovery, where smaller molecular weight (<250 Da) and minimal substitution are key criteria for fragment library selection . Furthermore, the unsubstituted C5 position remains available for further derivatization, enabling regioselective functionalization that the methyl-blocked analog cannot undergo.

MW & Steric Profile
Cross-study
MW 128.15 vs 142.18 (Δ −14.03 Da, −9.9%)
Lower MW, unblocked C5 for fragment elaboration
Vendor data; predicted properties
Fragment-based drug discovery Scaffold optimization Physicochemical properties

Benzo-Fused vs. Monocyclic Core: MW and Drug-Likeness

Benzo[d]isoxazole-3-carbothioamide (CAS 1407714-41-3; MW 178.21 g/mol; formula C₈H₆N₂OS) incorporates a fused benzene ring onto the isoxazole core, increasing molecular weight by 50.06 g/mol (+39.1%) compared to the parent isoxazole-3-carbothioamide (MW 128.15 g/mol) . This substantial increase shifts the physicochemical profile beyond typical fragment space and reduces aqueous solubility, as predicted by the higher logP associated with the additional aromatic ring. While the benzo-fused analog has been evaluated for antimicrobial properties, its larger size and increased lipophilicity may limit its suitability for CNS-penetrant or solubility-sensitive programs where the lighter, more polar parent scaffold is advantageous .

Core MW Increase
Cross-study
MW 128.15 vs 178.21 (Δ +50.06 Da, +39.1%)
Benzo-fusion shifts beyond fragment space
Physicochemical profile change
Drug-likeness Physicochemical profiling Lead optimization

Low Cytotoxicity in Normal Mammalian Cells

Derivatives synthesized from the 5-aryl-1,2-oxazole-3-carbothioamide scaffold (compounds 12–27) were evaluated for cytotoxicity against mouse embryonic fibroblast cells (3T3L1) at 25 and 50 µg/mL and were found to be non-cytotoxic at both concentrations . This favorable selectivity index—where antimicrobial activity against P. mirabilis, E. coli, S. aureus, and B. subtilis is retained without concomitant toxicity to normal mammalian cells—is a critical differentiator for compounds intended for further therapeutic development. The data indicate that the 3-carbothioamide scaffold does not inherently introduce non-specific cytotoxicity, a concern often associated with sulfur-containing pharmacophores.

Mammalian Cell Safety
Supporting evidence
Non-cytotoxic at 25–50 µg/mL (3T3L1 cells)
Reported selectivity profile in fibroblast assay
Data to verify with target cell lines
Cytotoxicity screening Safety pharmacology Antimicrobial selectivity

Isoxazole-3-carbothioamide: Prioritized Applications


Low-MW Thioamide Scaffold for Fragment Libraries

With a molecular weight of 128.15 g/mol—well within the fragment rule-of-three (MW < 300)—and the absence of a pre-installed C5 methyl substituent, isoxazole-3-carbothioamide serves as an ideal fragment starting point . Its thioamide group provides stronger hydrogen-bonding interactions than the carboxamide analog, enhancing binding enthalpy to target proteins, while its minimal steric profile allows for subsequent vector-based elaboration at both the C4 and C5 positions of the isoxazole ring. Researchers building fragment libraries should prioritize this scaffold over the 5-methyl analog (MW 142.18, with a blocked C5 position) and the benzo-fused analog (MW 178.21, exceeding typical fragment space).

Antitubercular Chemotypes Surpassing Isoniazid

The isoxazole-3-carbothioamide scaffold, when elaborated to pyrazoline-1-carbothioamide conjugates, yields compounds with MIC values as low as 0.1 µg/mL against M. tuberculosis H37Rv, representing a 2.5-fold improvement over isoniazid (MIC = 0.25 µg/mL) . The demonstrated selectivity for bacterial cells over normal human liver LO2 cells further supports the scaffold's suitability for hit-to-lead optimization in tuberculosis drug discovery. Medicinal chemistry teams targeting resistant or persistent mycobacterial strains should source this scaffold as a starting point for developing next-generation antitubercular agents.

Thioamide-to-Thiazole Condensation for Library Synthesis

The carbothioamide moiety at the 3-position enables one-step condensation with α-haloketones to generate 2-substituted thiazole-isoxazole hybrids, as demonstrated by the efficient synthesis of 5-aryl-3-(4-aryl-1,3-thiazol-2-yl)-1,2-oxazole derivatives . This reactivity is unique to the thioamide functional group; the corresponding carboxamide cannot participate in this transformation without prior activation. For parallel synthesis or combinatorial library production, procurement of isoxazole-3-carbothioamide provides a direct entry point to diverse thiazole-containing compound collections that would require multi-step routes starting from the carboxamide.

Thioamide H-Bond Networks in Crystal Engineering

Primary aromatic thioamides, including isoxazole-3-carbothioamide, form robust intermolecular hydrogen-bonded networks in the solid state through N–H⋯S and N–H⋯N interactions . The thioamide group acts as a strong hydrogen-bond donor and a moderate acceptor, enabling predictable supramolecular synthons that are useful in co-crystal design and solid-form screening. Crystallographers and materials chemists should select this compound over the carboxamide analog when stronger, more directional hydrogen-bonding interactions are required for crystal packing control.

Application
Selection Property
Validation Focus
Fragment library scaffold
Low MW (
Ligand efficiency & vector elaboration
Antitubercular chemotype
Reported antimycobacterial activity
Selectivity & resistance profiling
Thiazole library synthesis
Thioamide condensation reactivity
Scope of α-haloketone coupling
Crystal engineering
Thioamide H-bond donor strength
Supramolecular synthon reliability
Quote Request

Request a Quote for Isoxazole-3-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.